Tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate is a chemical compound with various applications in scientific research. It has an empirical formula of C12H23NO3 and a molecular weight of 229.32 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(OC(C)(C)C)N1CCC(COC)CC1
. This represents the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure.
Scientific Research Applications
Synthesis in Medicinal Chemistry
Tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate plays a significant role as an intermediate in the synthesis of various pharmacologically relevant compounds. For instance, it is a crucial intermediate in the creation of the novel protein tyrosine kinase Jak3 inhibitor, CP-690550. This synthesis process demonstrates the compound's utility in developing targeted therapeutic agents (Chen Xin-zhi, 2011).
Role in Vitamin Synthesis
The compound is also key in synthesizing derivatives of the natural product Biotin, a water-soluble vitamin essential for the metabolic cycle. It is synthesized from L-cystine and is involved in the biosynthesis of fatty acids, sugars, and α-amino acids, highlighting its importance in biochemistry and nutrition (Shuanglin Qin et al., 2014).
Application in Cancer Research
Another application of this compound is in the synthesis of Vandetanib, an anticancer drug. This synthesis process, involving steps like acylation and substitution, underlines the compound's versatility in medicinal chemistry and its contribution to developing new cancer treatments (Min Wang et al., 2015).
Development of Acid-Sensitive Amino Acid Derivatives
This compound is used to create acid-sensitive and highly hindered α-amino-acid methyl esters, showcasing its utility in synthesizing complex molecules with specific chemical properties. These derivatives are significant for developing pharmaceuticals and studying amino acid behavior in various environments (M. Hoffmann & D. Seebach, 1997).
Role in Developing Anticancer Intermediates
It serves as an essential intermediate for small molecule anticancer drugs, demonstrating its application in oncology. The synthesis of these compounds, often including steps like nucleophilic substitution and oxidation, is crucial for developing new therapeutic agents (Binliang Zhang et al., 2018).
Safety and Hazards
While specific safety and hazard information for Tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate is not available, similar compounds may pose hazards. For example, tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate has hazard statements H302-H315-H319-H332-H335, indicating potential hazards if swallowed, in contact with skin, if inhaled, and if it causes eye irritation .
Properties
IUPAC Name |
tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-8-6-12(4,15-5)7-9-13/h6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUDJLPAOKJSHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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